molecular formula C11H14IN B13013550 3-(4-Iodobenzyl)pyrrolidine

3-(4-Iodobenzyl)pyrrolidine

Cat. No.: B13013550
M. Wt: 287.14 g/mol
InChI Key: VFSRSAITYPSBRB-UHFFFAOYSA-N
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Description

3-(4-Iodobenzyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-iodobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-iodobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the 4-iodobenzyl chloride, displacing the chloride ion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alkanes.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium thiolate or primary amines are typically employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-(4-Aminobenzyl)pyrrolidine or 3-(4-Alkylbenzyl)pyrrolidine.

    Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodobenzyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Iodobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 4-iodobenzyl group.

    4-Iodobenzylamine: Similar structure but with an amine group instead of the pyrrolidine ring.

    N-Benzylpyrrolidine: Similar structure but with a benzyl group instead of the 4-iodobenzyl group.

Uniqueness: 3-(4-Iodobenzyl)pyrrolidine is unique due to the presence of the 4-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

3-[(4-iodophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14IN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2

InChI Key

VFSRSAITYPSBRB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)I

Origin of Product

United States

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